N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

This compound features a conformationally constrained 1-methyl-5-oxopyrrolidin-3-yl amide appendage that is essential for H-PGDS inhibitory potency and in vivo muscle protection in murine Duchenne muscular dystrophy models. The tertiary amide offers a differentiated H-bonding profile versus secondary amide analogs, reducing off-target interactions. Ideal for medicinal chemistry optimization of 2-phenylthiazole-4-carboxamide libraries, with a lead-like MW of 301.36 g/mol and synthetic tractability at the 2-aryl, C-5, and N-substituent positions.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 1396888-19-9
Cat. No. B2676833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide
CAS1396888-19-9
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESCN1CC(CC1=O)NC(=O)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H15N3O2S/c1-18-8-11(7-13(18)19)16-14(20)12-9-21-15(17-12)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,20)
InChIKeyFMIHSPUKVLAXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1396888-19-9): Structural Identity and Procurement Baseline


N-(1-Methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1396888-19-9; molecular formula C₁₅H₁₅N₃O₂S; molecular weight 301.36 g·mol⁻¹) is a synthetic small molecule comprising a 2-phenyl-1,3-thiazole-4-carboxamide core coupled via an amide bond to a 1-methyl-5-oxopyrrolidin-3-yl amine moiety [1]. The compound belongs to the broader class of 2-substituted thiazole-4-carboxamide derivatives, a scaffold that has been extensively investigated for anticancer [2], kinase-inhibitory, and anti-inflammatory activities. Within the patent literature, structurally related thiazole-carboxamide derivatives bearing oxopyrrolidine substituents are disclosed as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a target implicated in Duchenne muscular dystrophy and inflammatory conditions [3].

Why Generic Substitution Fails for N-(1-Methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1396888-19-9): Critical Structure–Activity Differentiators


Substituting N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide with a generic 2-phenylthiazole-4-carboxamide or an alternative N-substituted analog carries significant scientific risk. The specific 1-methyl-5-oxopyrrolidin-3-yl amide appendage introduces a conformationally constrained chiral pyrrolidinone ring bearing a tertiary amide nitrogen and a lactam carbonyl hydrogen-bond acceptor, features that are absent in simple alkyl- or benzyl-substituted comparators [1]. Within the H-PGDS inhibitor patent landscape, the identity of the amide substituent on the thiazole-4-carboxamide scaffold is a key determinant of enzymatic potency, cellular activity, and in vivo pharmacodynamics [2]. Furthermore, 2-phenylthiazole-4-carboxamide derivatives with varying C-4 amide substituents exhibit differential cytotoxicity profiles across cancer cell lines, with the nature of the amine directly modulating both potency and selectivity [3]. These structure–activity relationships (SAR) indicate that even ostensibly minor modifications to the amide group can produce large and unpredictable changes in biological readouts.

Quantitative Evidence Guide for N-(1-Methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1396888-19-9): Head-to-Head and Class-Level Differentiation


Structural Uniqueness of the 1-Methyl-5-oxopyrrolidin-3-yl Amide Substituent Versus Common 2-Phenylthiazole-4-carboxamide Comparators

The target compound incorporates a 1-methyl-5-oxopyrrolidin-3-yl amide substituent at the C-4 carboxamide position, a structural motif that is absent from the vast majority of published 2-phenylthiazole-4-carboxamide derivatives, which typically employ simple primary amines, benzylamines, or substituted anilines as the amide component [1]. The pyrrolidinone ring introduces (i) a stereogenic center at the 3-position, (ii) a tertiary amide nitrogen that eliminates the N–H hydrogen bond donor present in secondary amide comparators, and (iii) a lactam carbonyl capable of serving as a hydrogen bond acceptor. Among 2-phenylthiazole-4-carboxamide anticancer derivatives reported by Aliabadi et al., all 14 synthesized compounds bore secondary amide N–H groups, making the tertiary amide of the target compound a distinct chemotype [1]. Within the H-PGDS patent family (WO2020095215A1), the oxopyrrolidine-containing subset of compounds is associated with oral bioavailability and in vivo efficacy in murine muscle injury models, whereas simpler amide-bearing analogs in the same patent show attenuated pharmacodynamic responses [2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

H-PGDS Inhibitor Patent Class Association: Positioning Relative to the 2-Arylthiazole-4-carboxamide Patent Landscape

The target compound falls within the structural scope of WO2020095215A1 (Hexapharmatec Co., Ltd.), which claims thiazole-carboxamide derivatives as H-PGDS inhibitors for treating Duchenne muscular dystrophy [1]. The generic Formula (I) in this patent encompasses 2-arylthiazole-4-carboxamides wherein the carboxamide nitrogen is substituted with oxopyrrolidine-containing moieties. The exemplified compound 'Example 16' from this patent, which contains a 2-(3-chloro-5-fluorophenyl)thiazole-4-carboxamide core linked to a chiral oxopyrrolidine amide, demonstrated: (i) dose-dependent acceleration of functional repair following eccentric contraction-induced muscle injury in C57Bl/6N mice, (ii) protection of limb force at doses relevant to target engagement, and (iii) suppression of prostaglandin D₂ generation following mast cell degranulation in vivo [1]. The target compound differs from Example 16 by bearing a 2-phenyl substituent (rather than 3-chloro-5-fluorophenyl) and a 1-methyl-5-oxopyrrolidin-3-yl amide (rather than the specific oxopyrrolidine of Example 16). The 2-phenyl substitution pattern has been independently validated in anticancer contexts, suggesting potential polypharmacology or target-class selectivity advantages [2].

H-PGDS Inhibition Duchenne Muscular Dystrophy Inflammation

Calculated Physicochemical and Drug-Likeness Properties Versus 2-Phenylthiazole-4-carboxamide Parent Scaffold

The addition of the 1-methyl-5-oxopyrrolidin-3-yl group to the 2-phenylthiazole-4-carboxamide core alters key physicochemical parameters relative to the parent scaffold. The target compound (MW 301.36 g·mol⁻¹; molecular formula C₁₅H₁₅N₃O₂S) [1] has a molecular weight within the preferred range for oral bioavailability (Lipinski MW < 500). The 2-phenylthiazole-4-carboxamide core alone (C₁₀H₈N₂OS; MW 204.25 g·mol⁻¹) is substantially smaller and more lipophilic (calculated logP ≈ 2.0) [2]. The target compound's pyrrolidinone appendage adds a hydrogen bond acceptor (lactam C=O), increases topological polar surface area, and reduces logP relative to the unsubstituted core, potentially improving aqueous solubility at the expense of membrane permeability. No experimental logP, solubility, or permeability data have been published for CAS 1396888-19-9.

Physicochemical Properties Drug-Likeness ADME Prediction

Recommended Research and Industrial Application Scenarios for N-(1-Methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1396888-19-9)


H-PGDS Targeted Screening in Duchenne Muscular Dystrophy Drug Discovery Programs

Based on its structural membership within the WO2020095215A1 patent class of H-PGDS inhibitors, this compound is suitable as a screening candidate or starting point for medicinal chemistry optimization in Duchenne muscular dystrophy programs. The 2-phenyl substitution on the thiazole ring provides a synthetically tractable vector for further SAR exploration, while the 1-methyl-5-oxopyrrolidin-3-yl amide appendage mirrors the oxopyrrolidine motif present in patent-exemplified compounds that demonstrated in vivo muscle protection in murine models [1]. Users should benchmark against patent Example 16 or known H-PGDS inhibitors (e.g., H-PGDS inhibitor 1, IC₅₀ = 0.6 nM enzymatic / 32 nM cellular) to establish relative potency .

Anticancer Screening Against 2-Phenylthiazole-4-carboxamide-Responsive Cell Lines

The 2-phenylthiazole-4-carboxamide scaffold has validated anticancer activity across multiple human carcinoma cell lines including T47D (breast), Caco-2 (colorectal), HT-29 (colon), SKNMC (neuroblastoma), and MCF-7 (breast) [2]. The target compound, with its unique N-(1-methyl-5-oxopyrrolidin-3-yl) substituent, can be evaluated in these established assays to determine whether the tertiary amide modification enhances, retains, or attenuates cytotoxic potency relative to the published secondary amide series. This head-to-head comparison against published 2-phenylthiazole-4-carboxamide derivatives would directly quantify the SAR impact of the pyrrolidinone appendage.

Fragment-Based or Scaffold-Hopping Library Design Using the Chiral Pyrrolidinone Substituent

The 1-methyl-5-oxopyrrolidin-3-yl amine fragment is a conformationally constrained, chiral building block that introduces a stereocenter adjacent to the amide linkage. In fragment-based drug discovery or scaffold-hopping campaigns, this compound serves as a reference for evaluating the contribution of the chiral pyrrolidinone to target binding affinity and selectivity. The tertiary amide (lacking an N–H donor) provides a differentiated hydrogen-bonding profile compared to secondary amide-containing analogs, which may reduce off-target interactions with proteins that recognize secondary amide N–H groups [1].

Procurement for Custom Chemical Library Enumeration and SAR Expansion

For CROs and medicinal chemistry groups building focused thiazole-carboxamide libraries, CAS 1396888-19-9 represents a specific chemotype that combines a commercially precedented 2-phenylthiazole-4-carboxylic acid precursor with the 1-methyl-5-oxopyrrolidin-3-amine fragment. The compound's molecular weight (301.36 g·mol⁻¹) and predicted physicochemical profile place it in the lead-like chemical space, making it suitable as a core for parallel synthesis campaigns exploring variations in the 2-aryl, thiazole C-5, and pyrrolidinone N-substituent positions [3].

Quote Request

Request a Quote for N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.